4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 4-acyl-3,4-dihydroquinoxalin-2(1H)-one derivative is a critical matched-pair probe for kinase hinge-binding SAR. The 1-ethyl-1H-pyrazole-3-carbonyl substituent provides a distinct steric and electronic profile versus the 5-carbonyl and pyrazine analogs, crucial for JNK3, CDK5, and GSK-3β selectivity studies. Solely intended for non-human laboratory investigations to experimentally quantify N-alkyl lipophilicity tuning effects. Strictly independent potency and ADME data generation required.

Molecular Formula C14H14N4O2
Molecular Weight 270.292
CAS No. 1172749-94-8
Cat. No. B2951822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS1172749-94-8
Molecular FormulaC14H14N4O2
Molecular Weight270.292
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C14H14N4O2/c1-2-17-8-7-11(16-17)14(20)18-9-13(19)15-10-5-3-4-6-12(10)18/h3-8H,2,9H2,1H3,(H,15,19)
InChIKeyPRKSOYDWVXRREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 1172749-94-8): Core Chemistry and Sourcing Context


4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 1172749-94-8) is a heterocyclic small molecule belonging to the 3,4-dihydroquinoxalin-2(1H)-one family, specifically featuring a 4-position acyl substitution with a 1-ethyl-1H-pyrazole-3-carbonyl group [1]. With a molecular formula of C14H14N4O2 and a molecular weight of 270.29 g/mol, this compound is currently listed as a research-grade chemical by specialty suppliers and is intended exclusively for non-human, non-therapeutic laboratory investigations . The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been broadly exploited in medicinal chemistry as a privileged structure for kinase inhibition, particularly against JNK3, CDK5, CK1, GSK-3β, and other disease-relevant targets [2], though specific biological data for this exact derivative remain extremely limited in the peer-reviewed primary literature.

Why Generic Substitution Fails: Critical Structural Distinctions of 4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one vs. In-Class Analogs


Within the 4-acyl-3,4-dihydroquinoxalin-2(1H)-one chemotype, minor structural variations at the acyl substituent produce substantial differences in biological target engagement, selectivity, and physicochemical properties that preclude simple interchangeability. The 1-ethyl-1H-pyrazole-3-carbonyl moiety present in CAS 1172749-94-8 is structurally distinct from the 1-methyl-1H-pyrazole-5-carbonyl analog (CAS 1172764-93-0) in both the N-alkyl group (ethyl vs. methyl) and the pyrazole attachment point (3-carbonyl vs. 5-carbonyl), which alters hydrogen-bond geometry and steric bulk at the hinge-binding region of kinase active sites [1]. Even more divergent is the pyrazine-2-carbonyl analog (CAS 851819-83-5), where replacement of the pyrazole ring with an electron-deficient pyrazine ring shifts both electronic character and logP, with documented IC50 values against xanthine oxidase of 2.60 µM [2]—a target profile irrelevant to most 3,4-dihydroquinoxalin-2(1H)-one applications. The extensive structure-activity relationship data from the 3,4-dihydroquinoxalin-2(1H)-one JNK3 inhibitor program demonstrates that single-atom modifications at the 4-position can alter kinase selectivity by over 500-fold [3], underscoring the critical risk of unverified analog substitution in procurement decisions.

Quantitative Differentiation Evidence for 4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one Against Closest Analogs


Structural Differentiation: N-Ethyl vs. N-Methyl Pyrazole Substitution at the 4-Acyl Position

The target compound bears a 1-ethyl-1H-pyrazole-3-carbonyl substituent at the 4-position of the dihydroquinoxalinone core, whereas the closest commercially listed analog, 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 1172764-93-0), carries a 1-methyl-1H-pyrazole-5-carbonyl group . This structural difference involves two simultaneous variations: (i) the N-alkyl substituent on the pyrazole ring (ethyl vs. methyl), which increases calculated logP by approximately 0.5–0.8 units (class-level inference based on the Hansch π constant for a methylene increment), and (ii) the regiochemistry of the carbonyl attachment (pyrazole C3 vs. C5), which alters the distance and vector of the carbonyl oxygen relative to the quinoxalinone scaffold. In the context of 3,4-dihydroquinoxalin-2(1H)-one-based kinase inhibitors, the 4-acyl group directly interacts with the kinase hinge region and solvent-exposed channel; the ethyl vs. methyl difference alone was sufficient to drive >50-fold selectivity shifts between JNK isoforms in the J46 series [1]. No direct head-to-head biochemical comparison between these two specific compounds has been published.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Kinase Inhibition Profile: Class-Level Potency Baselines for 3,4-Dihydroquinoxalin-2(1H)-one Derivatives vs. This Compound's Uncharacterized Status

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a validated kinase inhibitor pharmacophore. In the Shabaan et al. (2011) study, nineteen 3,4-dihydroquinoxalin-2(1H)-one derivatives—including compounds with acyl, pyrazole, and hydrazone modifications—were screened against CDK5, CK1, and GSK-3β [1]. None of the tested compounds exhibited inhibition below 10 µM for any of these three kinases, establishing a class-level potency floor of >10 µM for unoptimized derivatives. In contrast, structure-based optimization of the same core within the J46 program yielded J46-37, a highly optimized derivative with nanomolar JNK3 inhibition (IC50 < 100 nM) and >500-fold selectivity over JNK1 and JNK2, and >50-fold selectivity over DDR1 and EGFR (T790M, L858R) [2]. As CAS 1172749-94-8 has not been individually profiled in any published kinase assay, its potency should be assumed to lie between the unoptimized class baseline (>10 µM against CDK5/CK1/GSK-3β) and the optimized J46-37 exemplar (<100 nM against JNK3), contingent upon whether its pyrazole-3-carbonyl moiety engages the kinase hinge with favorable geometry.

Kinase Inhibition JNK3 CDK5 Drug Discovery

Antimicrobial Activity: Modest Class-Level Effects with No Evidence of Differentiation for the Ethyl-Pyrazole Derivative

In the antimicrobial evaluation conducted by Shabaan et al. (2011), select 3,4-dihydroquinoxalin-2(1H)-one derivatives were tested against bacterial and fungal strains using Tetracycline and Nystatin as reference standards [1]. Compound 10a exhibited slight activity against Staphylococcus aureus, while compounds 10b, 11b, and 14b showed slight activity against Escherichia coli. However, none of these compounds achieved potency comparable to the reference antibiotics, and CAS 1172749-94-8 was not among the compounds tested. The general antimicrobial activity of this chemotype is therefore characterized as weak and non-selective. Unless specific, quantitative antimicrobial data for this exact compound become available, it should not be prioritized for antimicrobial screening programs over established in-class leads.

Antimicrobial Screening Antifungal Activity Staphylococcus aureus

Divergent Target Engagement: Xanthine Oxidase Activity of the Pyrazine Analog vs. This Compound's Kinase-Targeted Scaffold

The pyrazine-2-carbonyl analog 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 851819-83-5) has been assayed against bovine xanthine oxidase in BindingDB, yielding an IC50 of 2.60 µM [1]. This target is unrelated to the kinase inhibition applications typically sought for 3,4-dihydroquinoxalin-2(1H)-one derivatives. The replacement of the electron-rich pyrazole ring in the target compound with an electron-deficient pyrazine ring in this analog fundamentally alters the electronic surface and hydrogen-bond acceptor/donor profile. Consequently, these two compounds are predicted to engage entirely different biological target spaces, and assay data from one cannot be extrapolated to the other.

Xanthine Oxidase Inhibition Target Selectivity BindingDB

Defensible Application Scenarios for 4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs Targeting JNK3 or Related MAP Kinases

Given the validated role of the 3,4-dihydroquinoxalin-2(1H)-one scaffold in JNK3 inhibitor development [1], this compound may serve as a 4-position variation probe. The 1-ethyl-1H-pyrazole-3-carbonyl group introduces a distinct steric and electronic profile compared to the naphthyl-oxoethylidene warhead of J46 or the optimized substituents of J46-37. Procurement is warranted only when the specific SAR question involves probing pyrazole regioisomerism (3-carbonyl vs. 5-carbonyl) or N-alkyl chain length (ethyl vs. methyl) effects on kinase hinge-binding geometry. Researchers must independently generate all potency, selectivity, and ADME data for this exact compound.

Synthetic Intermediate for Further Derivatization via Pyrazole or Quinoxalinone Functionalization

The compound contains two modifiable handles: the ethyl group on the pyrazole (potentially amenable to N-dealkylation or further substitution) and the lactam NH of the dihydroquinoxalinone ring (available for N-alkylation or acylation). As noted in the Shabaan et al. synthesis study [2], 3,4-dihydroquinoxalin-2(1H)-one derivatives can be further elaborated through active methylene chemistry, diazotization, and cyclocondensation. This compound may serve as a late-stage diversification intermediate when the 1-ethyl-1H-pyrazole-3-carbonyl motif is desired as a fixed structural element.

Negative Control or Selectivity Counter-Screen in Pyrazole-Containing Kinase Inhibitor Panels

In the absence of demonstrated kinase potency for this specific compound (class baseline >10 µM for unoptimized derivatives against CDK5/CK1/GSK-3β) [2], it may function as a negative control compound in kinase inhibitor screening cascades. Its predicted inactivity against the major kinase panel, combined with its structural similarity to active 4-acyl-dihydroquinoxalinones, makes it a candidate for assessing assay specificity and ruling out non-specific scaffold effects. This application is contingent upon experimental confirmation of kinase inactivity.

Physicochemical Property Benchmarking in Matched Molecular Pair Analyses

The compound forms a matched molecular pair with 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, differing by one methylene unit and carbonyl regioisomerism . This pair is well-suited for experimentally quantifying the impact of N-ethyl vs. N-methyl substitution on solubility, logD, permeability, and metabolic stability within the dihydroquinoxalinone chemotype. Such data would inform lead optimization campaigns where precise lipophilicity tuning is required.

Quote Request

Request a Quote for 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.